5-chloro-2-(methylsulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-methanesulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring substituted with chloro, methanesulfonyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Nitration: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-(2-nitrophenyl)pyrimidine-4-carboxamide
- 5-Chloro-2-methylsulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide
Uniqueness
5-Chloro-2-methanesulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group, in particular, may confer enhanced stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H9ClN4O5S |
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Molecular Weight |
356.74 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H9ClN4O5S/c1-23(21,22)12-14-6-7(13)10(16-12)11(18)15-8-4-2-3-5-9(8)17(19)20/h2-6H,1H3,(H,15,18) |
InChI Key |
SMYCKZWDIFBAEO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
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